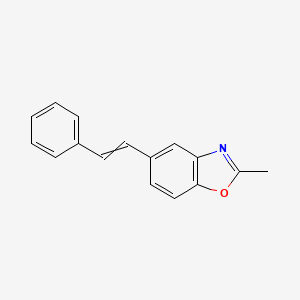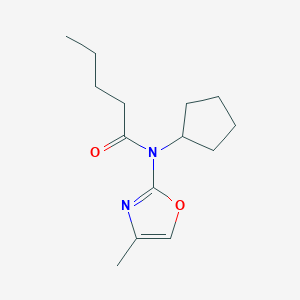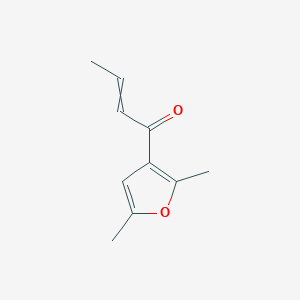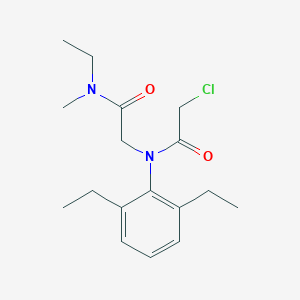
Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)-: is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a phenyl ring substituted with a methylamino carbonyl group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- typically involves the reaction of 2-hydroxyacetophenone with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield of the product. The use of automated systems ensures consistent quality and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and sulfuric acid are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Known for its use in the synthesis of natural products.
Ethanone, 1-(2-chlorophenyl)-: Used in the production of pharmaceuticals.
Ethanone, 1-(2-methylphenyl)-: Utilized in the synthesis of fragrances and flavors.
Uniqueness: Ethanone, 1-(2-(((methylamino)carbonyl)oxy)phenyl)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
56045-80-8 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
(2-acetylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H11NO3/c1-7(12)8-5-3-4-6-9(8)14-10(13)11-2/h3-6H,1-2H3,(H,11,13) |
InChI-Schlüssel |
RFNZSZFNFNPIDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1OC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B14625906.png)
arsanium bromide](/img/structure/B14625911.png)

![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)


![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)
![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)
![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)
![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)



